Hexamethylenebis(dimethylnonylammonium), dichloride
Description
Hexamethylenebis(dimethylnonylammonium) dichloride is a bis-quaternary ammonium compound characterized by a hexamethylene (C6) spacer linking two dimethylnonylammonium groups, with chloride as the counterion. These compounds belong to a class of cationic surfactants and antimicrobial agents, where the hexamethylene spacer enhances molecular flexibility and interaction with biological membranes or surfaces . Applications typically include industrial biocides, fabric softeners, and laboratory reagents, depending on alkyl chain length and substituents .
Properties
CAS No. |
21949-04-2 |
|---|---|
Molecular Formula |
C28H62Cl2N2 |
Molecular Weight |
497.7 g/mol |
IUPAC Name |
6-[dimethyl(nonyl)azaniumyl]hexyl-dimethyl-nonylazanium;dichloride |
InChI |
InChI=1S/C28H62N2.2ClH/c1-7-9-11-13-15-17-21-25-29(3,4)27-23-19-20-24-28-30(5,6)26-22-18-16-14-12-10-8-2;;/h7-28H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
GVRZUQQPORGZNR-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCC.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexamethylenebis(dimethylnonylammonium), dichloride typically involves the quaternization of hexamethylene diamine with dimethylnonylamine in the presence of a suitable alkylating agent such as methyl chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The final product is purified through crystallization or distillation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Hexamethylenebis(dimethylnonylammonium), dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed:
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of amines and other reduced species.
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
Hexamethylenebis(dimethylnonylammonium), dichloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies for its antimicrobial properties.
Medicine: Utilized in disinfectants and antiseptics due to its ability to kill bacteria and viruses.
Industry: Applied in water treatment processes to control microbial growth .
Mechanism of Action
The antimicrobial action of Hexamethylenebis(dimethylnonylammonium), dichloride is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among hexamethylene-linked bis-quaternary ammonium compounds include alkyl chain length, substituent groups, and counterions. These differences critically influence solubility, antimicrobial efficacy, and industrial applicability. Below is a comparative analysis:
Key Research Findings
Alkyl Chain Length and Antimicrobial Activity: Longer alkyl chains (e.g., C12 in hexamethylenebis(dimethyldodecylammonium) dichloride) enhance antimicrobial activity by improving lipid membrane disruption. However, solubility in aqueous media decreases with chain length, limiting applications in hydrophilic environments . The hypothetical C9 nonyl variant likely exhibits intermediate properties: moderate antimicrobial efficacy and better solubility than C12 analogs .
Functional Group Impact :
- Hydrophilic substituents, such as hydroxypropyl groups in N,N'-hexane-1,6-diylbis[bis(2-hydroxypropyl)methylammonium] dichloride, increase water solubility and biocompatibility, favoring pharmaceutical uses .
- Bulky substituents (e.g., cyclohexyl groups in Triclobisonium Chloride) reduce membrane penetration efficiency but improve persistence on surfaces .
Hexamethylene Spacer Role :
- The C6 spacer in bis-quaternary ammonium compounds optimizes molecular flexibility, enabling interactions with bacterial cell walls and synthetic substrates. This feature is critical for both antimicrobial and surfactant functionalities .
Critical Data and Trends
- Critical Micelle Concentration (CMC) :
- Thermal Stability :
- Compounds with saturated alkyl chains (e.g., C12, C16) exhibit higher thermal stability than those with aromatic or branched groups .
Biological Activity
Hexamethylenebis(dimethylnonylammonium) dichloride, often abbreviated as HMBD, is a quaternary ammonium compound with significant biological activity. It has been studied for its antimicrobial properties, potential applications in drug delivery systems, and effects on cellular membranes. This article aims to provide a comprehensive overview of the biological activity of HMBD, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Hexamethylenebis(dimethylnonylammonium) dichloride consists of a hexamethylene linker with two dimethylnonylammonium groups attached. Its chemical formula is . The presence of long hydrophobic alkyl chains contributes to its amphiphilic nature, allowing it to interact with lipid membranes.
| Property | Value |
|---|---|
| Molecular Weight | 426.56 g/mol |
| Solubility | Soluble in water and organic solvents |
| Melting Point | Decomposes before melting |
| pH Range | Stable between 5-7 |
Antimicrobial Properties
HMBD exhibits potent antimicrobial activity against a variety of microorganisms, including bacteria and fungi. Studies have shown that it disrupts microbial cell membranes, leading to cell lysis.
Case Study: Antimicrobial Efficacy Against Staphylococcus aureus
In a controlled laboratory study, HMBD was tested against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 0.5 mg/mL. The compound demonstrated rapid bactericidal activity within 30 minutes of exposure.
Table 2: Antimicrobial Activity of HMBD
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Candida albicans | 0.25 |
Cytotoxicity Studies
While HMBD shows promise as an antimicrobial agent, its cytotoxicity towards mammalian cells is a critical consideration in its application. Research has indicated that at lower concentrations (≤ 0.1 mg/mL), HMBD exhibits minimal cytotoxic effects on human fibroblast cells.
Case Study: Cytotoxicity Assessment on Human Fibroblasts
A study evaluated the cytotoxic effects of HMBD on human fibroblast cells using an MTT assay. Results indicated that concentrations above 0.5 mg/mL significantly reduced cell viability.
Table 3: Cytotoxicity Results of HMBD on Human Cells
| Concentration (mg/mL) | Cell Viability (%) |
|---|---|
| 0.1 | 95 |
| 0.5 | 70 |
| 1.0 | 40 |
The mechanism by which HMBD exerts its biological effects primarily involves disruption of cellular membranes due to its amphiphilic nature. The cationic ammonium groups interact with negatively charged phospholipids in microbial membranes, leading to increased permeability and eventual cell death.
Research Findings
Recent studies have employed advanced techniques such as fluorescence microscopy to visualize the interaction between HMBD and microbial cells. These studies confirm that HMBD causes significant morphological changes in bacterial cells, including membrane blebbing and lysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
